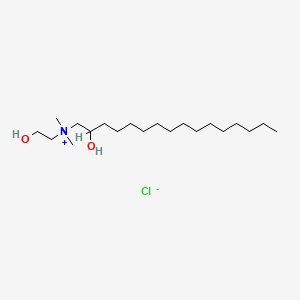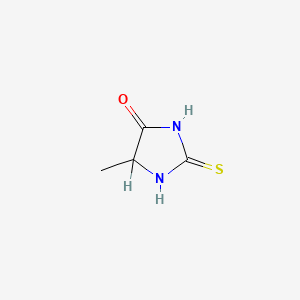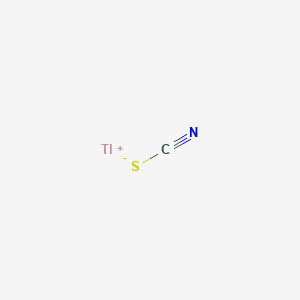
8-羟基-N,N,N',N',N'',N''-六甲基芘-1,3,6-三磺酰胺
描述
8-Hydroxy-N,N,N',N',N'',N''-hexamethylpyrene-1,3,6-trisulfonamide is a complex organic compound known for its unique fluorescence properties and its role as a photoacid. This compound is widely used in scientific research, particularly in studies involving excited-state proton transfer and fluorescence spectroscopy.
科学研究应用
Chemistry: In chemistry, this compound is used to study excited-state proton transfer mechanisms, which are important for understanding fundamental processes in photochemistry and photophysics.
Biology: In biological research, it serves as a fluorescent probe to study cellular processes and proton dynamics within biological systems.
Medicine: While not directly used in medical applications, the insights gained from studying this compound can inform the development of new diagnostic tools and treatments that rely on fluorescence and proton transfer mechanisms.
Industry: In the industrial sector, it is used in the development of advanced materials and sensors that require precise control over fluorescence properties and proton transfer processes.
作用机制
Mode of Action
It is known to be a fluorescent ph indicator , which suggests that it may interact with its targets by changing its fluorescence properties in response to the pH of the environment.
Action Environment
The action of this compound can be influenced by environmental factors such as pH, as it is a fluorescent pH indicator . Its fluorescence properties may change in response to the acidity or alkalinity of its environment, which could potentially affect its efficacy and stability.
生化分析
Biochemical Properties
8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide plays a significant role in biochemical reactions due to its ability to act as a pH indicator in the weakly acidic pH range. It interacts with various enzymes and proteins, serving as a substrate reference standard. The compound’s fluorescence properties make it suitable for monitoring enzyme activities and pH changes in biochemical assays .
Cellular Effects
8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide influences cellular processes by acting as a fluorescent probe. It can be used to study cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescence allows researchers to visualize and quantify changes in cellular activities, providing insights into cell function and behavior .
Molecular Mechanism
The molecular mechanism of 8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide involves its interaction with biomolecules through fluorescence. The compound binds to specific enzymes and proteins, allowing researchers to monitor enzyme activities and pH changes. Its fluorescence properties enable the detection of binding interactions and changes in gene expression, providing a detailed understanding of its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, 8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide exhibits stable fluorescence over time. Its stability and resistance to degradation make it a reliable tool for long-term studies. The compound’s effects on cellular function can be observed over extended periods, providing valuable data on its long-term impact in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide vary with different dosages in animal models. At lower doses, the compound serves as an effective fluorescent probe without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide is involved in metabolic pathways related to its role as a pH indicator and enzyme substrate. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s fluorescence properties allow researchers to monitor changes in metabolic pathways and gain insights into its biochemical role .
Transport and Distribution
Within cells and tissues, 8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by these interactions, affecting its overall activity and function. The compound’s fluorescence properties enable the visualization of its transport and distribution within biological systems .
Subcellular Localization
8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide exhibits specific subcellular localization, which can be influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s fluorescence properties allow researchers to study its subcellular localization and gain insights into its role within cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-N,N,N',N',N'',N''-hexamethylpyrene-1,3,6-trisulfonamide typically involves multiple steps, starting with the base pyrene structure. The compound is synthesized through sulfonation reactions, where pyrene is treated with sulfonic acid derivatives under controlled conditions to introduce the sulfonamide groups.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale sulfonation reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: This compound primarily undergoes proton transfer reactions and fluorescence emission . It is known for its role as a photoacid, which means it can release a proton upon exposure to light.
Common Reagents and Conditions:
Proton Transfer Reactions: Typically conducted in polar solvents using techniques like pump-probe spectroscopy and time-correlated single photon counting fluorescence spectroscopy.
Fluorescence Emission: Excited-state proton transfer is often studied using these methods to observe the dynamics of proton release and redistribution.
Major Products Formed: The major products of these reactions include various protonated and deprotonated forms of the compound, which are crucial for understanding its behavior in different environments.
相似化合物的比较
8-Ethoxy-N,N,N',N',N'',N''-hexamethylpyrene-1,3,6-trisulfonamide: An analog used in similar studies of excited-state proton transfer.
8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt: Another related compound used in fluorescence studies.
Uniqueness: 8-Hydroxy-N,N,N',N',N'',N''-hexamethylpyrene-1,3,6-trisulfonamide is unique in its ability to undergo proton transfer in excited states, making it a valuable tool for studying proton dynamics and fluorescence properties.
属性
IUPAC Name |
8-hydroxy-1-N,1-N,3-N,3-N,6-N,6-N-hexamethylpyrene-1,3,6-trisulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S3/c1-23(2)33(27,28)18-11-17(26)13-7-8-15-19(34(29,30)24(3)4)12-20(35(31,32)25(5)6)16-10-9-14(18)21(13)22(15)16/h7-12,26H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRMTOQIIAICNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)O)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405127 | |
| Record name | 8-Hydroxypyrene-1,3,6-tris(dimethylsulfonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127044-59-1 | |
| Record name | 8-Hydroxypyrene-1,3,6-tris(dimethylsulfonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxy-N,N,N',N',N'',N''-hexamethylpyrene-1,3,6-trisulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















